molecular formula C8H16N2O3S B3363004 1-(Propylsulfonyl)piperidin-4-one oxime CAS No. 1016800-97-7

1-(Propylsulfonyl)piperidin-4-one oxime

Cat. No. B3363004
CAS RN: 1016800-97-7
M. Wt: 220.29 g/mol
InChI Key: RULRTLVESISKRV-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)piperidin-4-one oxime (1-PSP) is an organic compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule with a wide range of applications in a variety of areas, including drug design, biochemistry, and organic chemistry.

Scientific Research Applications

Synthesis and Spectral Analysis

  • Synthesis and Analysis of Derivatives : A study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, involving a series of synthesis steps including the use of 1-(4-(bromomethyl)phenyl sulfonyl)piperidine. The compounds were screened for enzyme inhibition and molecular docking studies (Khalid et al., 2016).

  • Anti-Bacterial Study of N-Substituted Derivatives : Another study by Khalid et al. (2016) synthesized N-substituted derivatives of a compound involving 1-(phenylsulfonyl)piperidin-4-yl as part of its structure. The synthesized compounds were screened for antibacterial properties, demonstrating moderate to significant activity (Khalid et al., 2016).

Chemical Properties and Reactions

  • Oximation of Piperidin-4-ones : Research by Andrisano et al. (1974) explored the oximation of 1-alkyl-3,5-diphenyl-piperidin-4-ones. This study contributes to understanding the chemical properties and reactions of similar compounds (Andrisano et al., 1974).

Biochemical and Pharmacological Applications

  • Synthesis and Anti-Proliferation Activities : A study conducted by El‐Faham et al. (2014) involved the synthesis of novel cyano oximino sulfonate derivatives from arylsulfonyl chloride with different cyanoacetamide-based oximes. This research evaluated the anti-proliferation effect of these compounds on mouse fibroblast cells (El‐Faham et al., 2014).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitory Effect : Research by Senthilkumar et al.

(2009) investigated the corrosion inhibitory effect of piperidin-4-one oxime derivatives on mild steel in hydrochloric acid medium. These derivatives, including those synthesized with 1-(propylsulfonyl)piperidin-4-one oxime, exhibited significant corrosion inhibition properties (Senthilkumar et al., 2009).

properties

IUPAC Name

N-(1-propylsulfonylpiperidin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-2-7-14(12,13)10-5-3-8(9-11)4-6-10/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULRTLVESISKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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